molecular formula C12H16N2O2 B13616449 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde CAS No. 1446332-74-6

2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde

Cat. No.: B13616449
CAS No.: 1446332-74-6
M. Wt: 220.27 g/mol
InChI Key: OMZAPPBUAQBKJX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzaldehyde, featuring a hydroxyl group and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzoic acid.

    Reduction: 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzyl alcohol.

    Substitution: Various ethers and esters depending on the substituent.

Scientific Research Applications

2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl and aldehyde groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but lacks the hydroxyl group.

    2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a thieno[2,3-b][1,5]benzodiazepine ring system.

Uniqueness

2-Hydroxy-4-(4-methyl-1-piperazinyl)benzaldehyde is unique due to the presence of both a hydroxyl group and a piperazine ring, which confer distinct chemical and biological properties

Properties

CAS No.

1446332-74-6

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-hydroxy-4-(4-methylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C12H16N2O2/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)12(16)8-11/h2-3,8-9,16H,4-7H2,1H3

InChI Key

OMZAPPBUAQBKJX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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